2,3-Dihydrofuro[2,3-b]quinolin-4-amine
Description
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHJQLQCPZTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Derivatives
Strategies for Core Scaffold Construction
The assembly of the fundamental tricyclic structure is the primary focus of synthetic efforts. This involves the formation of both the quinoline (B57606) and the dihydrofuran ring systems, which can be achieved through a variety of reaction sequences.
The Friedländer annulation is a cornerstone in quinoline synthesis and represents a powerful method for constructing the quinoline portion of the target scaffold. nih.govresearchgate.net This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by acids or bases and proceeds via an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the quinoline ring. nih.govresearchgate.net
The versatility of the Friedländer synthesis allows for the preparation of polysubstituted quinolines by varying the starting materials. nih.govresearchgate.net For the synthesis of precursors to 2,3-dihydrofuro[2,3-b]quinolin-4-amine, a suitably substituted 2-aminobenzonitrile (B23959) can react with a cyclic ketone. For instance, the reaction of 2-amino-3-cyanobenzaldehyde with a ketone containing an α-methylene group can lead to a highly functionalized quinoline, which can then undergo further transformations to form the fused dihydrofuran ring. researchgate.net
Various catalytic systems have been developed to enhance the efficiency and scope of the Friedländer reaction, including the use of iodine, Lewis acids, p-toluenesulfonic acid, and ionic liquids. nih.govwikipedia.orgorganic-chemistry.org These catalysts facilitate the reaction under milder conditions and often lead to higher yields.
Table 1: Catalysts Used in Friedländer Quinoline Synthesis
| Catalyst Type | Specific Catalyst Example | Advantage | Reference |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | Efficient under solvent-free conditions | organic-chemistry.org |
| Lewis Acid | Neodymium(III) nitrate (B79036) hexahydrate | Rapid, high yields of functionalized quinolines | organic-chemistry.org |
| Halogen | Molecular Iodine | Highly efficient, mild conditions | organic-chemistry.org |
| Heteropoly Acid | Silver phosphotungstate | Recyclable, novel catalyst | organic-chemistry.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like furoquinolines by combining three or more reactants in a single synthetic operation. researchgate.netrsc.org These reactions reduce waste and shorten reaction times by eliminating the need to isolate intermediates. researchgate.net
For the synthesis of furoquinoline derivatives, an MCR might involve an aldehyde, an enamine, and tetronic acid under microwave irradiation, which can rapidly generate the N-substituted furo[3,4-b]quinoline core. researchgate.net While this example builds a different isomer, similar strategies can be envisioned for the furo[2,3-b]quinoline (B11916999) system. A one-pot, three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines has been designed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide, demonstrating the power of MCRs in assembling highly functionalized quinolines that are precursors for further cyclization. researchgate.net Another approach involves a post-Ugi modification strategy, where the initial multicomponent adduct undergoes a subsequent intramolecular reaction, such as a Povarov reaction (imino Diels-Alder), to construct the final heterocyclic system. nih.gov
Tandem or cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, provide an elegant route to the dihydrofuran ring fused to the quinoline core. rsc.org These processes are valued for their efficiency in building molecular complexity from simpler starting materials. rsc.org
A significant breakthrough in this area is the enantioselective synthesis of 2,3-dihydrofuro[2,3-b]quinolines through a cascade asymmetric aziridination/intramolecular ring-opening process. nih.gov This reaction utilizes differently substituted 3-alkenylquinolones as substrates. In the presence of a chiral C2-symmetric Rhodium(II) complex catalyst, an oxidant, and a nitrene source (2,2,2-trichloroethoxysulfonamide), the reaction proceeds with good yields and high enantioselectivities (up to 95% ee). nih.gov The catalyst's design, featuring lactam motifs, facilitates substrate coordination through hydrogen bonding, which is crucial for the high stereocontrol observed. nih.gov
Another relevant strategy involves acid-catalyzed tandem reactions between a 4-hydroxyquinolin-2-one and a propargylic alcohol. nih.govrsc.org Depending on the substrate, this can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones. nih.govrsc.org This highlights how tandem reactions can be finely tuned to achieve specific heterocyclic frameworks.
Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings, including the dihydrofuran moiety of the target scaffold. nih.gov This approach involves a precursor molecule that already contains most of the required atoms, which then undergoes a ring-closing reaction.
For instance, the synthesis of furo[3,4-b]quinolinones has been achieved through the acidic hydrolysis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines. acs.org This process involves the removal of an acetal (B89532) protecting group to unveil a hydroxyl group, which then undergoes intramolecular cyclization by attacking the adjacent cyano group. acs.org A similar strategy could be adapted for the synthesis of 2,3-dihydrofuro[2,3-b]quinolin-4-amine by designing a quinoline precursor with appropriate functional groups at the 2 and 3 positions that can cyclize to form the dihydrofuran ring. An I2-mediated desulfurative cyclization has also been reported for quinoline synthesis, where a 1,5-benzothiazepine (B1259763) intermediate undergoes ring contraction to form the quinoline framework, showcasing a less common but effective intramolecular approach. nih.gov
Palladium-catalyzed cross-coupling and heteroannulation reactions are powerful tools for the synthesis of fused heterocyclic systems. nih.gov These methods offer high efficiency and functional group tolerance. The synthesis of 2-substituted furo[2,3-b]- and furo[3,2-c]quinolines has been accomplished via heterogeneous palladium-catalyzed heteroannulation. documentsdelivered.com
A general strategy involves the coupling of a suitably functionalized quinoline with a component that will form the dihydrofuran ring. For example, a domino sequence involving a Heck cyclization followed by an intramolecular direct C-H functionalization, catalyzed by palladium acetate (B1210297), has been used to synthesize spiro-fused dihydroquinolinones. acs.org This demonstrates the capacity of palladium catalysis to orchestrate complex transformations. In the synthesis of the related furo[2,3-b]pyridines, a palladium-catalyzed Sonogashira coupling followed by a Wacker-type heteroannulation represents another effective one-pot approach. nih.gov Such strategies could be readily adapted to the quinoline system to construct the desired 2,3-dihydrofuro[2,3-b]quinoline (B1330725) scaffold.
Functionalization and Derivatization Strategies of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine System
Once the core 2,3-dihydrofuro[2,3-b]quinolin-4-amine scaffold is synthesized, its functionalization and derivatization are crucial for exploring its chemical space and developing analogues with diverse properties. These modifications can be made at various positions on the tricyclic system.
A common strategy involves introducing substituents onto the quinoline ring. For example, novel furo[2,3-b]quinoline derivatives have been synthesized by introducing benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) groups at the 6-position of the furo[2,3-b]quinoline core. nih.gov This is typically achieved by starting with a hydroxy-substituted furoquinoline and reacting it with appropriate electrophiles.
The 4-amino group is a key site for derivatization. It can be acylated, alkylated, or used as a handle for further synthetic transformations. Modification of the 4-position of related quinazoline (B50416) scaffolds has been shown to modulate biological activity, suggesting this would be a fruitful strategy for the title compound as well. nih.gov "Click chemistry" strategies, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a robust method for attaching a wide variety of molecular fragments to the core scaffold, provided a suitable azide (B81097) or alkyne handle is first installed. scielo.br
Functionalization can also occur on the dihydrofuran ring. The synthesis of amine derivatives from related furan-containing compounds has been investigated using reductive amination over heterogeneous catalysts like Ru/Al2O3. rsc.org Such methods could potentially be used to introduce or modify substituents on the dihydrofuran portion of the molecule.
Table 2: Examples of Functionalization Strategies
| Reaction Type | Position Modified | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Etherification | 6-position (quinoline ring) | Benzyl bromide, K2CO3, DMF | Benzyl ether | nih.gov |
| Esterification | 6-position (quinoline ring) | Benzoyl chloride, pyridine (B92270) | Benzoate ester | nih.gov |
| Sulfonylation | 6-position (quinoline ring) | Benzenesulfonyl chloride, pyridine | Benzenesulfonate ester | nih.gov |
| Reductive Amination | Dihydrofuran Ring (analogous) | NH3/H2, Ru/Al2O3 | Amino group | rsc.org |
Regioselective Substitution Pattern Design
The design of specific substitution patterns on the 2,3-dihydrofuro[2,3-b]quinolin-4-amine core is primarily achieved by selecting appropriately substituted precursors. The final arrangement of substituents on the carbocyclic ring of the quinoline moiety is a direct result of the substituents present on the initial aniline (B41778) or 2-aminoaryl ketone starting materials.
One of the most fundamental methods for constructing the quinoline portion of the scaffold is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govjk-sci.com By using substituted 2-aminoaryl ketones, researchers can dictate the placement of functional groups on the benzene (B151609) ring of the resulting quinoline. For instance, introducing functional groups such as benzyl ether, benzoate, and benzenesulfonate at the 6-position of the final furo[2,3-b]quinoline product has been achieved through this precursor-directed approach. nih.gov This strategy ensures that the desired substitution pattern is embedded from the earliest stages of the synthesis, avoiding complex and potentially low-yielding post-synthesis modification steps.
Elaboration of Heterocyclic Ring Moieties
The construction of the complete tricyclic 2,3-dihydrofuro[2,3-b]quinoline system involves the sequential or tandem formation of the quinoline and dihydrofuran rings.
Quinoline Ring Formation: As mentioned, the Friedländer annulation is a cornerstone for creating the quinoline core. jk-sci.com This reaction is versatile and can be catalyzed by either acids or bases, or in some cases, proceeds simply by heating the reactants. nih.gov The reaction condenses a 2-amino-substituted aromatic aldehyde or ketone with a carbonyl compound that possesses an active α-methylene group, leading to a cyclodehydration event that forms the quinoline ring system. jk-sci.com
Dihydrofuran Ring Formation: Once the quinoline or quinolone precursor is formed, the fused 2,3-dihydrofuran (B140613) ring can be elaborated onto it. A notable and highly stereoselective method involves a cascade reaction initiated from a 3-alkenylquinolone precursor. nih.gov In a key example, a rhodium(II)-catalyzed asymmetric aziridination of the alkenyl group, followed by a subsequent intramolecular ring-opening of the aziridine (B145994) by the quinolone oxygen, directly yields the 2,3-dihydrofuro[2,3-b]quinoline core. nih.gov This cascade process constructs the five-membered heterocyclic ring with high levels of enantioselectivity. nih.gov
Amine Functionalization Techniques
The introduction of the crucial 4-amine group onto the furo[2,3-b]quinoline scaffold is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the synthesis of a key intermediate, 4-chlorofuro[2,3-b]quinoline.
The synthesis of this 4-chloro intermediate can be achieved from a precursor quinolinone using standard chlorinating agents like phosphorus oxychloride. google.com Once obtained, the chlorine atom at the C4-position becomes an excellent leaving group, highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen.
The final 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivatives are then synthesized by reacting the 4-chloro intermediate with a diverse range of primary or secondary amines. nih.govmdpi.com This reaction is a robust and widely applicable method for creating a library of C4-aminated compounds. The reaction conditions can be varied, but often involve heating the 4-chloro precursor with an excess of the desired amine, sometimes in a solvent or under neat conditions. nih.govresearchgate.netresearchgate.net This modular approach allows for the introduction of various alkylamino, anilino, and other substituted amino groups at the target position. nih.govnih.gov
Catalytic Systems and Optimized Reaction Conditions
The efficiency, selectivity, and environmental impact of synthesizing 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivatives are heavily influenced by the choice of catalytic systems and the optimization of reaction parameters.
Organocatalytic Systems in Dihydrofuranogenesis
While transition metal catalysis is prominent in this field, organocatalysis represents an important metal-free alternative for key bond-forming reactions. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. mdpi.com In the context of forming five-membered heterocyclic rings, CPAs have been successfully used to catalyze asymmetric [3+2] cycloaddition reactions to produce dihydrobenzofurans, which are structurally analogous to the dihydrofuro portion of the target scaffold. researchgate.net
These catalysts function by activating substrates through a network of hydrogen bonds, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com For instance, a CPA can catalyze the reaction between a quinone and an enecarbamate to yield 3-aminodihydrobenzofurans with high enantioselectivity. researchgate.net Organocatalytic cascade reactions, often employing bifunctional catalysts like quinine-derived squaramides, have also been developed for the asymmetric synthesis of complex heterocyclic systems, including tetrahydrofurans. rsc.orgacs.org These methodologies, which promote cascade Michael/alkylation or other tandem processes, demonstrate the potential of organocatalysis to construct the dihydrofuran ring (dihydrofuranogenesis) with high stereocontrol. rsc.org
Transition Metal-Based Catalysis
Transition metals are instrumental in several key steps for the synthesis of the furoquinoline core. Catalysts based on rhodium, palladium, and ruthenium have been employed to facilitate efficient and selective transformations.
A premier example is the enantioselective synthesis of the 2,3-dihydrofuro[2,3-b]quinoline skeleton using a chiral C2-symmetric Rhodium(II) complex. nih.gov This catalyst enables a cascade aziridination/intramolecular ring-opening process starting from 3-alkenylquinolones, achieving high yields and excellent enantioselectivities. nih.gov The specific ligand architecture on the rhodium center is crucial for inducing asymmetry.
Ruthenium catalysts have been utilized in modified Friedländer syntheses for the formation of the quinoline ring itself. jk-sci.com Furthermore, rhodium(III)-catalyzed C-H activation provides a modern, step-economical route to construct quinoline-fused heterocycles from readily available arenes and bifunctional coupling partners. snnu.edu.cn
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Chiral Rh(II) Complex | Cascade Aziridination / Ring-Opening | 3-Alkenylquinolone | 2,3-Dihydrofuro[2,3-b]quinoline | High enantioselectivity (up to 95% ee); Forms dihydrofuran ring. | nih.gov |
| [Cp*RhCl2]2 / AgBF4 | C-H Activation / Alkylation | Quinoline N-oxide | C8-Alkylated Quinoline | Demonstrates Rh-catalysis for quinoline functionalization. | |
| Ruthenium Complex | Oxidative Cyclization (Modified Friedländer) | 2-Aminobenzyl alcohol & Ketone | Quinoline Derivative | Alternative to classic Friedländer for quinoline core synthesis. | jk-sci.com |
Solvent and Thermal Parameters in Reaction Efficiency
The efficiency of synthetic reactions, particularly foundational steps like the Friedländer quinoline synthesis, is highly dependent on solvent and thermal conditions. Traditional methods often involve refluxing in aqueous or alcoholic solutions, but modern approaches have demonstrated significant improvements by optimizing these parameters. nih.gov
The use of neat acetic acid, serving as both the solvent and the acid catalyst, has been shown to be highly effective. nih.gov When combined with microwave irradiation, reaction times can be dramatically reduced from days to mere minutes, with yields increasing significantly. nih.govresearchgate.net This thermal acceleration provided by microwave heating is a key optimization strategy. Even without microwave assistance, the choice of solvent is critical; studies have shown that catalyst-free Friedländer reactions proceed efficiently in water at moderate temperatures (e.g., 70°C), offering a green and sustainable alternative to organic solvents. organic-chemistry.org The high polarity of water can enhance reaction rates compared to solvents like ethanol. organic-chemistry.org
| Reactants | Solvent | Catalyst | Temperature / Method | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzophenone (B122507) + Cyclic Ketone | Organic Solvent | Acetic Acid | Conventional Heating | Several Days | Poor | nih.gov |
| 2-Aminobenzophenone + Cyclic Ketone | Acetic Acid (neat) | Self-catalyzed | 160°C / Microwave | 5 min | Excellent | nih.gov |
| 2-Aminobenzaldehyde + Ketone | Water | None (Catalyst-Free) | 70°C / Conventional | 3 hours | up to 97% | organic-chemistry.org |
| o-Aminoaryl ketone + Ketone | Ethanol (EtOH) | Acid/Base | Reflux (approx. 80°C) | Hours | Variable | jk-sci.com |
| o-Aminoaryl ketone + Ketone | DMF | Acid/Base | Reflux (approx. 153°C) | Hours | Variable | jk-sci.com |
Elucidation of Chemical Reaction Mechanisms in 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Synthesis
Mechanistic Pathways of Key Annulation Reactions
Annulation, or ring-forming, reactions are fundamental to the assembly of the tricyclic 2,3-dihydrofuro[2,3-b]quinoline (B1330725) system. The following sections explore the mechanistic intricacies of several pivotal annulation strategies.
The Friedländer annulation is a classic and versatile method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgnih.gov While direct application to 2,3-dihydrofuro[2,3-b]quinolin-4-amine is not extensively documented, a plausible mechanistic pathway can be postulated starting from a suitably functionalized 2-aminobenzophenone (B122507) precursor bearing a dihydrofuran moiety.
Two primary mechanistic pathways are generally accepted for the Friedländer synthesis. wikipedia.orgresearchgate.net
Pathway A: Aldol (B89426) Condensation First
Aldol Addition: The reaction is initiated by a base- or acid-catalyzed aldol addition between the enolate of the α-methylene ketone and the carbonyl group of the 2-aminoaryl ketone.
Dehydration: The resulting aldol adduct readily undergoes dehydration to form a chalcone-like intermediate.
Intramolecular Cyclization: The amino group then performs an intramolecular nucleophilic attack on the α,β-unsaturated ketone (a Michael-type addition).
Tautomerization and Aromatization: Tautomerization of the resulting enamine followed by elimination of water leads to the formation of the aromatic quinoline ring.
Pathway B: Schiff Base Formation First
Schiff Base Formation: The initial step is the condensation between the 2-amino group of the aryl ketone and the carbonyl of the α-methylene ketone to form a Schiff base (imine). nih.gov
Tautomerization: The Schiff base tautomerizes to an enamine.
Intramolecular Aldol-type Cyclization: The enamine then undergoes an intramolecular cyclization by attacking the aryl ketone's carbonyl group.
Dehydration: Subsequent dehydration of the cyclic intermediate yields the final quinoline product. wikipedia.org
The predominance of one pathway over the other is often dependent on the specific reactants and reaction conditions employed. researchgate.net
Table 1: Key Intermediates in Plausible Friedländer Synthesis of a Furoquinoline Core
| Intermediate | Structure Description | Role in Mechanism |
| Aldol Adduct | Product of the initial C-C bond formation between the two carbonyl-containing reactants. | Precursor to the chalcone-like intermediate in Pathway A. |
| Schiff Base (Imine) | Product of condensation between the amino group and a carbonyl group. | Key intermediate in Pathway B. |
| Enamine | Tautomer of the Schiff base. | The nucleophile in the cyclization step of Pathway B. |
| Cyclic Hemiaminal | Intermediate formed after intramolecular cyclization. | Precursor to the final dehydrated quinoline product. |
A powerful strategy for the construction of complex heterocyclic systems is the domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While not explicitly detailed for 2,3-dihydrofuro[2,3-b]quinolin-4-amine, this sequence can be a viable approach. Such reactions are often one-pot procedures that efficiently build molecular complexity. rsc.orgnih.gov
A plausible Knoevenagel-Michael cyclization sequence for a related dihydroquinoline system could proceed as follows:
Knoevenagel Condensation: An aromatic aldehyde condenses with an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester, in the presence of a base to form a Knoevenagel adduct (an electron-deficient alkene).
Michael Addition: An enamine, pre-formed from a ketone and an amine or generated in situ, acts as a Michael donor and adds to the electron-deficient alkene. This conjugate addition forms a new carbon-carbon or carbon-nitrogen bond.
Intramolecular Cyclization and Tautomerization: The resulting intermediate possesses functional groups positioned for intramolecular cyclization. For instance, a nucleophilic nitrogen can attack a carbonyl or nitrile group. Subsequent tautomerization and aromatization steps, often involving the elimination of a small molecule, lead to the formation of the stable heterocyclic ring.
This sequence allows for the assembly of highly substituted quinoline rings from simple, readily available starting materials.
A direct and elegant approach to the 2,3-dihydrofuro[2,3-b]quinoline skeleton involves the intramolecular cyclization of a pre-functionalized quinoline precursor. A notable example is the enantioselective synthesis from 3-alkenylquinolones. nih.gov
This sophisticated method utilizes a cascade reaction initiated by an asymmetric aziridination:
Asymmetric Aziridination: A chiral rhodium(II) catalyst promotes the reaction between a 3-alkenylquinolone and a nitrene source (e.g., 2,2,2-trichloroethoxysulfonamide). This step forms a transient, chiral aziridine (B145994) intermediate. The catalyst's chiral ligands control the stereochemistry of this transformation.
Intramolecular Ring-Opening: The hydroxyl group of the quinolone then acts as an intramolecular nucleophile, attacking one of the carbons of the strained aziridine ring. This nucleophilic attack results in the opening of the aziridine.
Cyclization and Furan (B31954) Ring Formation: This ring-opening is concerted with the formation of the five-membered dihydrofuran ring, leading to the desired 2,3-dihydrofuro[2,3-b]quinoline product with high enantioselectivity. nih.gov
This pathway is particularly significant as it establishes the stereochemistry of the newly formed chiral centers in the dihydrofuran ring in a controlled manner.
Tandem Reaction Mechanistic Insights
Tandem reactions, also known as domino or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. rsc.org The synthesis of 2,3-dihydrofuro[2,3-b]quinolines can be envisioned through such elegant tandem sequences.
One such potential mechanism could be a base-catalyzed cascade involving N-propargylic β-enaminones. Although this has been demonstrated for the synthesis of dihydrofuropyridines, a similar logic can be applied to the quinoline system. nih.govrsc.org
Initial Nucleophilic Addition: The reaction begins with the deprotonation of the β-enaminone by a base, followed by a nucleophilic attack on an aldehyde.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the oxygen attacks the alkyne, leading to the formation of the dihydrofuran ring.
Isomerization: The final step involves the isomerization of an exocyclic double bond to form the more stable fused aromatic system.
This type of tandem reaction is characterized by its high atom economy and the rapid construction of molecular complexity from relatively simple starting materials.
Table 2: Comparison of Annulation and Tandem Reaction Strategies
| Reaction Type | Key Mechanistic Feature | Starting Material Complexity | Efficiency |
| Friedländer Condensation | Aldol condensation/Schiff base formation followed by cyclodehydration. | Moderate | Good |
| Knoevenagel-Michael | Sequential condensation, conjugate addition, and cyclization. | Low to Moderate | High |
| Intramolecular Cyclization | Ring closure of a pre-functionalized linear substrate. | High | Very High |
| Tandem Reaction | Multiple bond-forming events in one pot. | Low to Moderate | Excellent |
Recyclization Mechanisms Involving Nitrogen-Containing Nucleophiles
Recyclization reactions represent a class of transformations where a heterocyclic ring is opened and subsequently reclosed to form a new ring system. These can be particularly useful for converting readily available heterocycles into more complex or different ones.
In the context of furoquinoline synthesis, a hypothetical recyclization mechanism could involve the reaction of a quinoline derivative with a nitrogen-containing nucleophile. For instance, the direct amination of nitroquinoline derivatives via nucleophilic substitution of hydrogen is a known process. nih.gov While this typically leads to amino-substituted quinolines, under certain conditions, a more complex transformation could be envisaged.
A plausible, though not yet demonstrated, pathway could involve:
Nucleophilic Addition: A nitrogen nucleophile adds to an electron-deficient quinoline ring (e.g., a nitroquinoline), forming a Meisenheimer-type adduct.
Ring Opening: Under specific conditions (e.g., thermal or photochemical), this adduct could undergo cleavage of one of the bonds in the quinoline's heterocyclic ring.
Intramolecular Recyclization: The resulting open-chain intermediate, now containing the appended nitrogen nucleophile, could then re-cyclize in a different manner, potentially involving other functional groups present in the molecule to form a new heterocyclic system.
While specific examples of such recyclizations leading to the 2,3-dihydrofuro[2,3-b]quinoline core are scarce in the literature, this remains a potential area for future synthetic exploration.
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex systems like 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule and their chemical environments. The spectrum of a 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogue would display characteristic signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the dihydrofuran ring, and the amine protons. purdue.edu
The aromatic region of the spectrum typically shows a series of multiplets corresponding to the protons on the benzene (B151609) portion of the quinoline system. mdpi.com The exact chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the ring. The two methylene groups of the dihydrofuran ring (at positions 2 and 3) are expected to appear as triplets in the aliphatic region of the spectrum, assuming coupling to each other. The protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. beilstein-journals.org The analysis of coupling patterns and Nuclear Overhauser Effect (NOE) experiments can further confirm the relative stereochemistry of these compounds. researchgate.net
Table 1: Representative ¹H NMR Data for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Note: Data are hypothetical and based on typical values for analogous structures.
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-2 (CH₂) | ~4.6 | t | ~7.0 |
| H-3 (CH₂) | ~3.2 | t | ~7.0 |
| NH₂ | ~5.5 | br s | - |
| H-5, H-6, H-7, H-8 | 7.0 - 8.0 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. purdue.edu Each unique carbon atom in the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state.
Table 2: Representative ¹³C NMR Data for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Note: Data are hypothetical and based on typical values for analogous structures.
| Carbon Position | Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~70 |
| C-3 | ~25 |
| C-3a | ~150 |
| C-4 | ~155 |
| C-4a | ~120 |
| C-5, C-6, C-7, C-8 | 120 - 130 |
| C-8a | ~148 |
| C-9a | ~115 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. chempap.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov Techniques like Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) or Fourier Transform Ion Cyclotron Resonance (FTICR) are commonly used. nih.govtandfonline.com For 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, HRMS would detect the protonated molecular ion ([M+H]⁺) and measure its mass with high precision, typically to four or more decimal places. mdpi.combeilstein-journals.org This accuracy is sufficient to distinguish between different molecular formulas that may have the same nominal mass.
Table 3: HRMS Data for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine
| Molecular Formula | Calculated Exact Mass ([M+H]⁺) | Observed m/z |
|---|---|---|
| C₁₁H₁₀N₂O | 187.0866 | 187.0865 (Example) |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. aip.org The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information. cdnsciencepub.com The mass spectra of furoquinoline alkaloids and related quinoline derivatives have been studied, revealing characteristic fragmentation pathways. chempap.orgcdnsciencepub.commcmaster.ca
For 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, the molecular ion peak (M⁺·) would be observed. Subsequent fragmentation could involve the loss of small, stable molecules or radicals. For instance, cleavage of the dihydrofuran ring is a likely fragmentation pathway. The quinoline ring itself is quite stable, but expulsion of molecules like HCN from the quinoline core is a known fragmentation process for quinoline derivatives. chempap.org Analyzing these fragments helps to piece together the structure of the parent molecule. researchgate.net
Table 4: Plausible EI-MS Fragmentation Data for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine
| m/z | Proposed Fragment | Description |
|---|---|---|
| 186 | [C₁₁H₁₀N₂O]⁺· | Molecular Ion (M⁺·) |
| 157 | [M - CHO]⁺ | Loss of a formyl radical |
| 143 | [M - C₂H₃O]⁺ | Cleavage within the dihydrofuran ring |
| 129 | [C₉H₇N]⁺· | Quinoline radical cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine would exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the primary amine (NH₂) group would be confirmed by two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. pressbooks.pub The aromatic C-H stretching vibrations of the quinoline ring would appear just above 3000 cm⁻¹. libretexts.orglibretexts.org The C-O-C stretching of the ether linkage in the dihydrofuran ring would give a strong absorption band typically in the 1050-1250 cm⁻¹ range. libretexts.org Additionally, C=C and C=N stretching vibrations from the aromatic quinoline system would be observed in the 1500-1650 cm⁻¹ region. pressbooks.pub
Table 5: Characteristic IR Absorption Frequencies for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch | Primary Amine |
| 3000 - 3100 | C-H stretch | Aromatic (sp²) |
| 2850 - 3000 | C-H stretch | Aliphatic (sp³) |
| 1500 - 1650 | C=C and C=N stretch | Aromatic Ring/Imine |
| 1050 - 1250 | C-O stretch | Aryl Ether |
X-ray Crystallography and Single-Crystal Analysis for Absolute Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.
In the study of quinoline alkaloids, particularly those with a fused dihydrofuro ring system, the determination of the absolute configuration at stereogenic centers is paramount for understanding their biological activity. Research on enantiopure dihydrofuro- and dihydropyrano-quinoline alkaloids has successfully employed single-crystal X-ray analysis to elucidate these critical structural details. For instance, the absolute configurations of compounds like (+)-platydesmine methosalt and (−)-Ψ-ribalinine, which share structural similarities with the 2,3-dihydrofuro[2,3-b]quinoline (B1330725) core, have been unequivocally established using this technique.
The process begins with the careful growth of a suitable single crystal, which is often the most challenging step. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected. The resulting data allow for the calculation of an electron density map, from which the positions of the individual atoms can be determined. For the assignment of absolute stereochemistry, the anomalous dispersion of X-rays by the atoms in the crystal is utilized, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
The crystallographic data obtained provides a wealth of information, as detailed in the interactive table below for a representative analogue. This data not only confirms the molecular structure but also provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
| Parameter | Value |
|---|---|
| Empirical Formula | C13H14INO3 |
| Formula Weight | 359.16 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.123(4) |
| b (Å) | 13.456(7) |
| c (Å) | 14.011(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 1531.1(13) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.558 |
| Absorption Coefficient (mm-1) | 2.25 |
| F(000) | 704 |
Note: The data presented is for a representative analogue, (+)-platydesmine methoiodide, to illustrate the type of information obtained from a single-crystal X-ray analysis.
Elemental Analysis for Empirical Formula Confirmation
While X-ray crystallography provides the ultimate structural proof, elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides the empirical formula of the substance, which is the simplest whole-number ratio of atoms present. For a newly synthesized compound, a successful elemental analysis, where the experimentally determined percentages of elements are in close agreement with the calculated values for the proposed molecular formula, serves as crucial evidence of its purity and composition.
The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.
For analogues of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, the theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on their proposed molecular formulas. The experimentally obtained values are then compared, with a generally accepted tolerance of ±0.4% for a sample to be considered analytically pure.
The interactive table below shows representative elemental analysis data for a hypothetical 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogue.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 71.98 | 71.85 |
| Hydrogen (H) | 5.65 | 5.72 |
| Nitrogen (N) | 14.13 | 14.05 |
Note: The data presented is for a representative analogue with the molecular formula C12H11N2O to illustrate the format and typical results of elemental analysis.
Structure Activity Relationship Sar Methodologies for 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Derivatives
Methodological Approaches to SAR Elucidation
The elucidation of SAR for 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivatives involves a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary approach is the synthesis of a series of analogues with systematic variations in their structure, followed by in vitro and/or in vivo testing to determine their biological activity.
One of the key computational methodologies employed is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For instance, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been utilized for related furo[2,3-b]quinoline (B11916999) derivatives. researchgate.net These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity, thereby guiding the design of more potent compounds.
Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. By simulating the interaction between a 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivative and the active site of a biological target, such as an enzyme, researchers can gain insights into the key interactions that govern binding. nih.gov These insights are invaluable for understanding the SAR at a molecular level and for designing new analogues with improved binding characteristics. The correlation of docking scores with experimentally determined inhibitory concentrations (IC₅₀ values) can further validate the binding mode and strengthen the SAR model.
Influence of Substituent Effects on Bioactive Profiles
The biological activity of 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Studies have explored substitutions on the furan (B31954) ring, the quinoline (B57606) nucleus, and the 4-amino group, leading to the identification of several key SAR trends for different biological activities, including cholinesterase inhibition and anticancer effects.
For instance, in the context of cholinesterase inhibition, substitutions on the furan ring have been shown to be critical. The introduction of a p-tolyl group at the 2-position of the 5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine scaffold resulted in a potent and selective inhibitor of butyrylcholinesterase (BuChE). nih.gov
In the area of anticancer activity, substitutions at the 6-position of the furo[2,3-b]quinoline ring system have been investigated. The introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) moieties at this position was found to significantly enhance the cytotoxic activity against various human cancer cell lines, whereas benzoate (B1203000) substituents did not lead to a notable increase in potency. researchgate.netnih.gov Furthermore, the introduction of substituted anilines and phenols at the C4-position of the furo[2,3-b]quinoline core has yielded derivatives with significant cytotoxic activity against human breast cancer cell lines, with some compounds showing selectivity for cancer cells over normal cells. nih.gov
The following table summarizes the structure-activity relationships of selected furo[2,3-b]quinoline derivatives against cholinesterases.
| Compound ID | R | R' | Target | IC₅₀ (µM) |
| 1 | H | H | eqBuChE | > 100 |
| 2 | Phenyl | H | eqBuChE | 15 ± 2 |
| 3 | p-Tolyl | H | eqBuChE | 2.9 ± 0.4 |
| 4 | 4-Methoxyphenyl | H | eqBuChE | 5.3 ± 0.9 |
| 5 | 4-Chlorophenyl | H | eqBuChE | 10 ± 1 |
Data sourced from a study on furanotacrine analogues as cholinesterase inhibitors. nih.gov
The following interactive table presents the cytotoxic activity of 6-substituted furo[2,3-b]quinoline derivatives against the HCT-116 human cancer cell line.
| Compound ID | R | IC₅₀ (µM) |
| 6 | OH | > 50 |
| 7a | O-Benzyl | 15.34 |
| 7e | O-(4-Nitrobenzyl) | 10.21 |
| 8a | O-Benzenesulfonyl | 8.75 |
| 8c | O-(4-Methylbenzenesulfonyl) | 4.32 |
Data extracted from research on the cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. researchgate.netnih.gov
Conformational Analysis and Its Correlation with Biological Potency
The three-dimensional conformation of a 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivative plays a pivotal role in its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. While specific conformational analysis studies on 2,3-dihydrofuro[2,3-b]quinolin-4-amine are not extensively documented, insights can be drawn from related heterocyclic systems and computational methods.
3D-QSAR methodologies, such as CoMFA and CoMSIA, implicitly account for the conformational properties of the ligands. researchgate.net In these analyses, molecules are typically aligned based on a common scaffold, and their 3D steric and electrostatic fields are calculated. The resulting QSAR model highlights the importance of the molecule's shape and electronic properties for its biological activity, thereby providing an indirect but powerful correlation between conformation and potency. For a series of inhibitors, a robust 3D-QSAR model can predict the activity of new compounds based on their likely preferred conformations and associated molecular fields.
Ligand-Target Interactions Informing SAR
Understanding the specific interactions between 2,3-dihydrofuro[2,3-b]quinolin-4-amine derivatives and their biological targets is fundamental to SAR. Molecular docking simulations have been instrumental in elucidating these interactions for various targets.
In the context of cholinesterase inhibition, docking studies have shown that furanotacrine derivatives, which are structurally analogous to 2,3-dihydrofuro[2,3-b]quinolin-4-amines, bind within the active site gorge of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues in the active site, determine the binding affinity and inhibitory potency. For example, the deeper and more voluminous active site gorge of BuChE compared to AChE can account for the selective inhibition observed for some derivatives. nih.gov
Mechanistic Biochemical Investigations of 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Bioactivity
Enzyme Target Interaction Studies
This article details the existing biochemical research into the interactions between the chemical compound 2,3-Dihydrofuro[2,3-b]quinolin-4-amine and its structural analogues with various enzyme targets. The focus is on the mechanistic aspects of these interactions, including binding profiles and inhibition dynamics.
Cholinesterase Enzyme Binding and Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase)
While direct studies on 2,3-Dihydrofuro[2,3-b]quinolin-4-amine are limited, extensive research has been conducted on a series of its close structural analogues, specifically 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines. These compounds, considered tacrine (B349632) analogues, have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in cholinergic neurotransmission.
The research indicates that these furoquinoline derivatives act as competitive inhibitors of AChE. nih.govresearchgate.net Docking studies suggest that these compounds bind within the active site gorge of the cholinesterase enzymes. Specifically, they are predicted to bind in the middle of the AChE active site gorge and are buried deeper within the larger active site gorge of BuChE. nih.gov
Certain derivatives show strong and selective inhibition. For example, some analogues strongly inhibit acetylcholinesterase while showing excellent selectivity over butyrylcholinesterase. nih.govresearchgate.net The biological evaluation of a series of furanotacrines, which share the core furo[2,3-b]quinolin-4-amine structure, identified them as potent, micromolar-range inhibitors that are highly selective for BuChE. nih.gov One of the most interesting inhibitors in this class, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, demonstrated a potent IC₅₀ value of 2.9 µM for equine BuChE. nih.gov The inhibitory activities for selected analogues are detailed in the table below.
Inhibition of Cholinesterase Enzymes by Furo[2,3-b]quinoline (B11916999) Analogues
| Compound | Enzyme Target | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | Equine Butyrylcholinesterase (eqBuChE) | 2.9 ± 0.4 µM | nih.gov |
| 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | Human Butyrylcholinesterase (hBuChE) | 119 ± 15 µM | nih.gov |
| 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine | Electric Eel Acetylcholinesterase (EeAChE) | 0.61 ± 0.04 µM | nih.gov |
| 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine | Equine Butyrylcholinesterase (eqBuChE) | 0.074 ± 0.009 µM | nih.gov |
Cathepsin Enzyme Inhibition Mechanisms
As of the current available scientific literature, no mechanistic biochemical investigations have been published detailing the interaction or inhibition mechanisms between 2,3-Dihydrofuro[2,3-b]quinolin-4-amine or its direct analogues and cathepsin enzymes.
DNA-Gyrase Interaction Dynamics
The quinoline (B57606) scaffold is a well-established pharmacophore known to target bacterial type II topoisomerases, such as DNA gyrase. nih.gov These enzymes are crucial for managing DNA topology during replication, repair, and transcription. nih.govmdpi.com The general mechanism of action for quinolone-class antibacterial agents involves stabilizing a transient enzyme-DNA complex where the DNA is cleaved. nih.govmdpi.com By binding to this complex, the quinolone molecule poisons the enzyme, preventing the re-ligation of the DNA strands. mdpi.com This leads to an accumulation of double-strand breaks, which blocks DNA replication and transcription, ultimately resulting in bacterial cell death. nih.govnih.gov The binding of quinolones is mediated through interactions with both the DNA and specific residues within the GyrA and GyrB subunits of the enzyme. nih.govresearchgate.net
While this general mechanism is characteristic of the broader quinolone class, specific studies on the interaction dynamics of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine with DNA gyrase have not been reported. However, related research on other furo[2,3-b]quinoline derivatives has demonstrated their activity as inhibitors of the functionally similar human enzyme, Topoisomerase II, suggesting that this class of compounds can interact with type II topoisomerases. nih.gov
Alpha-Amylase and PPAR-Gamma Binding Interactions
There are currently no published research findings detailing the binding interactions or inhibitory effects of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine with either the alpha-amylase enzyme or the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-Gamma).
Monoamine Oxidase-B (MAO-B) and Catechol-O-methyltransferase (COMT) Enzyme Interactions
Scientific literature does not currently contain studies on the mechanistic interactions between 2,3-Dihydrofuro[2,3-b]quinolin-4-amine and the enzymes Monoamine Oxidase-B (MAO-B) or Catechol-O-methyltransferase (COMT). While research exists on other quinoline-based structures, such as 3,4-dihydro-2(1H)-quinolinone derivatives, as potent MAO-B inhibitors, these findings are not directly applicable to the furo[2,3-b]quinoline scaffold. researchgate.netnih.gov
Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition
No specific data from biochemical investigations into the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) by 2,3-Dihydrofuro[2,3-b]quinolin-4-amine are available in the current body of scientific research.
Molecular Recognition and Binding Mode Analysis via Computational Methods
Computational docking studies have been instrumental in visualizing the interaction of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine derivatives with their protein targets. A notable area of investigation has been their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease.
One such derivative, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, has been the subject of docking studies to understand its binding to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These computational models revealed that the compound positions itself in the middle of the active site gorge of AChE. nih.gov However, a more profound interaction was observed with BuChE, where the derivative is buried deeper within the active site gorge. nih.gov This deeper penetration is attributed to the larger void in the BuChE gorge compared to that of AChE. nih.gov This differential binding provides a structural basis for the observed selective inhibition of BuChE by this class of compounds.
The binding orientation within the active sites of these enzymes is critical for inhibitory activity. The specific interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site dictate the binding affinity and selectivity.
Interactive Table: Docking Analysis of a 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Derivative
| Target Enzyme | Binding Location | Key Feature of Interaction |
|---|---|---|
| Acetylcholinesterase (AChE) | Middle of the active site gorge | Standard binding depth |
| Butyrylcholinesterase (BuChE) | Deeper within the active site gorge | Enhanced penetration due to larger gorge void |
While the primary focus of detailed computational analysis has been on cholinesterases, other studies have identified DNA topoisomerase II as a target for different derivatives of the furo[2,3-b]quinoline scaffold, particularly in the context of anticancer activity. nih.govbenthamdirect.comresearchgate.net These studies, however, have primarily focused on the biochemical outcomes rather than presenting detailed computational binding analyses.
Biochemical Pathways Modulated by 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Derivatives
The bioactivity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine derivatives has been demonstrated through the modulation of at least two significant biochemical pathways: cholinesterase inhibition and anticancer activity via topoisomerase II inhibition.
Cholinesterase Inhibition:
As suggested by the computational analyses, derivatives of this scaffold have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Specifically, furanotacrine derivatives have shown a high selectivity for inhibiting BuChE. nih.gov One of the most promising compounds in this series, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, exhibited a potent inhibitory effect on BuChE with an IC50 value of 2.9 ± 0.4 μM for equine BuChE and 119 ± 15 μM for human BuChE. nih.gov The selective inhibition of BuChE over AChE is a desirable characteristic for potential therapeutic agents in certain neurological conditions.
Anticancer Activity and Topoisomerase II Inhibition:
A distinct set of novel furo[2,3-b]quinoline derivatives has been designed and synthesized with the aim of developing new anticancer agents. nih.govbenthamdirect.com These compounds have demonstrated significant cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.govbenthamdirect.com The IC50 values for the most active of these derivatives were in the micromolar range, specifically between 5.60 and 26.24 μM. nih.govbenthamdirect.com
Further mechanistic studies have indicated that these compounds exert their anticancer effects by targeting DNA topoisomerase II. nih.govbenthamdirect.com One particular derivative, referred to as I7, was shown to inhibit the proliferation of MDA-MB-231 cells by arresting the cell cycle at the G2/M phase. nih.govbenthamdirect.com This cell cycle arrest is a hallmark of topoisomerase II inhibitors, which interfere with the enzyme's function in managing DNA topology during replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. nih.govbenthamdirect.com
Interactive Table: Bioactivity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Derivatives
| Derivative Class | Biochemical Pathway Modulated | Target(s) | Observed Effect | IC50 Values |
|---|---|---|---|---|
| Furanotacrines | Cholinesterase Inhibition | Butyrylcholinesterase (BuChE) | Selective enzyme inhibition | 2.9 ± 0.4 μM (eqBuChE) |
| 4-Anilino/Phenoxy Furo[2,3-b]quinolines | Anticancer Activity | Topoisomerase II | Cytotoxicity, Cell cycle arrest at G2/M | 5.60 - 26.24 μM (on breast cancer cell lines) |
Computational Chemistry and Theoretical Studies on 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Analogues
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For analogues of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, docking studies have been employed to elucidate their binding modes with various biological targets.
Research has shown that furo[2,3-b]quinoline (B11916999) derivatives can effectively bind to the active sites of enzymes and receptors implicated in various diseases. For instance, docking studies of furo[2,3-b]quinolin-4-amine analogues, which are structurally related to tacrine (B349632), have been performed to investigate their potential as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. nih.gov These simulations revealed that the compounds could fit within the active site gorge of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with specific interactions guiding their binding affinity and selectivity. nih.gov
Below is an interactive data table summarizing representative molecular docking results for a furo[2,3-b]quinoline analogue against a model protein target.
Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues, MD simulations provide detailed information about their conformational flexibility, the stability of ligand-protein complexes, and the dynamic behavior of these systems in a simulated biological environment.
MD simulations of quinoline (B57606) derivatives complexed with their target proteins can reveal the stability of the interactions predicted by molecular docking. physchemres.org By simulating the system over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex over the simulation time. A stable RMSD profile suggests a stable binding mode. mdpi.com
Furthermore, MD simulations can be used to explore the conformational landscape of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues themselves, providing insights into the energetically favorable shapes the molecule can adopt. This information is crucial for understanding how the ligand might adapt its conformation to fit into a binding site, a phenomenon known as induced fit.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested analogues.
For quinoline-based compounds, both 2D and 3D-QSAR models have been developed to predict their activity against various biological targets. nih.govmdpi.com 2D-QSAR models typically use descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP, and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D alignment of the molecules and can provide more detailed insights into the steric and electrostatic requirements for activity. physchemres.org
A typical QSAR study on a series of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues would involve:
Data Set Preparation : A series of analogues with experimentally determined biological activities is collected.
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
The resulting QSAR model can then be used to predict the activity of newly designed analogues, helping to prioritize which compounds to synthesize and test experimentally.
Below is an interactive data table showing a representative set of statistical parameters for a hypothetical QSAR model for furo[2,3-b]quinoline analogues.
Pharmacophore Modeling for Receptor Ligand Design
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. unina.it These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. fiveable.me
For 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues, pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.gov
Ligand-based pharmacophore modeling : This approach is used when the 3D structure of the receptor is unknown. A set of active molecules is aligned, and the common chemical features are identified to create a pharmacophore model. biointerfaceresearch.com
Structure-based pharmacophore modeling : When the 3D structure of the receptor is available, the key interaction points between the receptor and a bound ligand can be used to define the pharmacophoric features. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. This approach is valuable for scaffold hopping, where the goal is to find new chemical series with the desired biological activity.
Normal Mode Analysis in Conformational Dynamics
Normal Mode Analysis (NMA) is a computational technique used to describe the collective motions of atoms in a molecule. nih.gov By calculating the vibrational frequencies and modes of a molecule, NMA can provide insights into its flexibility and the conformational changes it is likely to undergo. biorxiv.org This method is computationally less expensive than MD simulations and can be used to explore the large-scale, low-frequency motions that are often functionally important. nih.gov
In the context of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues, NMA can be used to:
Identify the most flexible regions of the molecule.
Predict the conformational changes that may occur upon binding to a receptor.
Complement MD simulations by providing a different perspective on the molecule's dynamics.
For example, a study on quinoline appended imidazole (B134444) compounds used normal mode analysis to validate the stability and functional potential of the ligand-protein complex. researchgate.net The analysis of the low-frequency normal modes can reveal the "breathing" motions of the protein and the "hinge-bending" motions between domains, which can be crucial for ligand binding and release.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Theoretical calculations, particularly those based on density functional theory (DFT), can be used to predict the NLO properties of molecules. semanticscholar.org
For quinoline-based systems, theoretical studies have explored how structural modifications influence their NLO response. semanticscholar.org The key NLO properties that are typically calculated include:
Polarizability (α) : A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β) : A measure of the second-order NLO response of a molecule.
Second Hyperpolarizability (γ) : A measure of the third-order NLO response.
These calculations can help in the rational design of new 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues with enhanced NLO properties. For instance, the introduction of electron-donating and electron-accepting groups at specific positions in the quinoline ring system can significantly increase the hyperpolarizability. semanticscholar.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also a crucial factor, with smaller energy gaps generally leading to larger NLO responses.
Below is an interactive data table with representative theoretically predicted NLO properties for a model quinoline derivative.
In Vitro Biological Activity Spectrum of 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine Analogues
Cholinesterase Inhibitory Activity
Analogues of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
In Vitro Acetylcholinesterase (AChE) Inhibition Assays
A series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines have been evaluated for their ability to inhibit AChE. Studies have found that certain derivatives in this class are strong inhibitors of acetylcholinesterase and exhibit excellent selectivity for AChE over BuChE. These compounds are reported to be competitive inhibitors of the enzyme.
In Vitro Butyrylcholinesterase (BuChE) Inhibition Assays
The investigation of furo[2,3-b]quinolin-4-amine derivatives has revealed their significant potential as selective inhibitors of BuChE. A biological evaluation of a series of "furanotacrines" showed that they are effective inhibitors of BuChE in the micromolar range and are highly selective for this enzyme. nih.gov One of the most notable inhibitors from this group is 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, which demonstrated potent inhibitory activity against equine BuChE (eqBuChE) and human BuChE (hBuChE). nih.gov
Additionally, certain 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivatives also show significant BuChE inhibition activity. nih.gov
Table 1: In Vitro Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Furo[2,3-b]quinolin-4-amine Analogues
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | Equine BuChE | 2.9 ± 0.4 nih.gov |
| 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | Human BuChE | 119 ± 15 nih.gov |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antimicrobial Efficacy Assessments
While the broader quinoline (B57606) class of compounds is known for its antimicrobial properties, specific data on the in vitro antibacterial and antifungal activity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues is not extensively available in the reviewed scientific literature. Research has been conducted on different isomers, such as furo[2,3-f]quinolin-5-ols and furo[2,3-g]quinoline derivatives, for antifungal and antibacterial properties, respectively. nih.govnih.gov However, detailed screening data strictly pertaining to analogues of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine scaffold were not identified in the performed searches.
In Vitro Antibacterial Activity Screening
No specific data regarding the in vitro antibacterial activity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues was found in the searched literature.
In Vitro Antifungal Activity Screening
No specific data regarding the in vitro antifungal activity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues was found in the searched literature.
Antituberculosis (Anti-TB) Activity Against Mycobacterium tuberculosis
A closely related class of compounds, benzofuro[2,3-b]quinoline derivatives, has been identified as a novel and potent class of antituberculosis agents. A series of these derivatives were designed, synthesized, and evaluated for their in vitro activity against Mycobacterium tuberculosis. The results indicated that 11-aminated derivatives were generally more active than their 11-alkoxylated counterparts. nih.gov
Several compounds within this class exhibited significant activity, inhibiting the growth of M. tuberculosis at very low concentrations. nih.gov
Table 2: In Vitro Antituberculosis Activity of Benzofuro[2,3-b]quinoline Derivatives
| Compound | MIC (µg/mL) |
| 11-methoxybenzofuro[2,3-b]quinoline | <0.20 nih.gov |
| 11-methylaminobenzofuro[2,3-b]quinoline | <0.20 nih.gov |
| 11-dimethylaminobenzofuro[2,3-b]quinoline | <0.20 nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Anticarcinogenic and Cytotoxic Potentials in Human Cancer Cell Lines (e.g., A549, HeLa, MDA-MB-231, MCF-7)
The cytotoxic effects of novel furo[2,3-b]quinoline (B11916999) derivatives have been evaluated against several human cancer cell lines. In one study, derivatives with benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) substitutions at the 6-position were synthesized and tested. Among these, certain compounds exhibited significant antiproliferative activity. For instance, compound 10c , a benzenesulfonate derivative, demonstrated notable cytotoxicity against four human cancer cell lines: HCT-116, MCF-7, U2OS, and A549, with IC50 values ranging from 4.32 to 24.96 μM. researchgate.netnih.gov This compound also showed low cytotoxicity in the normal cell line HL-7702, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov Furthermore, compounds 8a (a benzyl ether derivative), 10a , and 10b (benzenesulfonate derivatives) displayed good selectivity towards MCF-7 and HCT-116 cells. The study indicated that the introduction of benzyl ether and benzenesulfonate moieties could significantly enhance cytotoxic activity. researchgate.netnih.gov
Another study focused on furo[2,3-b]quinoline derivatives with different substituted anilines and phenols at the C4-position. These compounds were tested against two human breast cancer cell lines, MCF-7 and MDA-MB-231, and a normal breast cell line, MCF-10A. Most of these derivatives showed significant cytotoxic activity against both breast cancer cell lines, with IC50 values in the range of 5.60-26.24 μM. nih.gov Notably, these compounds were less toxic to the normal MCF-10A cells, indicating a favorable selectivity profile. nih.gov
| Compound | Cell Line | IC50 (μM) | Source |
| 10c | HCT-116 | 4.32 - 24.96 | researchgate.netnih.gov |
| MCF-7 | 4.32 - 24.96 | researchgate.netnih.gov | |
| U2OS | 4.32 - 24.96 | researchgate.netnih.gov | |
| A549 | 4.32 - 24.96 | researchgate.netnih.gov | |
| Various C4-substituted furo[2,3-b]quinolines | MCF-7 | 5.60 - 26.24 | nih.gov |
| MDA-MB-231 | 5.60 - 26.24 | nih.gov |
Other Investigated In Vitro Biological Activities
Potential Antihyperglycemic Effects
While the broader class of quinoline derivatives has been investigated for antidiabetic properties, including the inhibition of α-glucosidase and α-amylase, specific in vitro studies on the antihyperglycemic effects of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine analogues are not extensively available in the current scientific literature. Research on quinoline-oxadiazole and quinoline-1,3,4-oxadiazole conjugates has shown inhibitory potential against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.govresearchgate.net However, direct evidence for furo[2,3-b]quinoline analogues in this area is limited.
In Vitro Antioxidant Activity
The antioxidant potential of furoquinoline derivatives has been explored. A study on newly synthesized furo[2,3-f]quinoline derivatives evaluated their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. iau.ir The study reported that the synthesized compounds, which possess an NH group, exhibited good antioxidant activity. iau.ir The investigation involved testing compounds at concentrations ranging from 200 to 1000 ppm and comparing their radical scavenging ability to standards like butylated hydroxytoluene (BHT) and 2-tertbutylhydroquinone (TBHQ). iau.ir
| Compound Series | Assay | Activity | Source |
| Furo[2,3-f]quinolines 5a-5d | DPPH radical scavenging | Good antioxidant activity | iau.ir |
In Vitro Anti-inflammatory Properties
The anti-inflammatory potential of furo[2,3-b]quinoline analogues has been investigated. In a study comparing 2-(furan-2-yl)-4-phenoxyquinoline derivatives with their tricyclic furo[2,3-b]quinoline counterparts, the latter showed some inhibitory activity against the release of inflammatory mediators from neutrophils. Specifically, tricyclic furo[2,3-b]quinoline counterparts 4a and 4b were evaluated for their ability to inhibit lysozyme (B549824) and β-glucuronidase release. While some 2-(furan-2-yl)-4-phenoxyquinoline derivatives were more potent, the furo[2,3-b]quinoline isomers themselves were also tested. For example, the isomer 3a had an IC50 value of >30 microM against β-glucuronidase release. In another instance, the furo[2,3-b]quinoline counterparts 4a and 4b were found to be less potent in inhibiting lysozyme release compared to their non-tricyclic analogues.
| Compound | Assay | IC50 (µM) | Source |
| 3a (tricyclic furo[2,3-b]quinoline isomer) | β-glucuronidase release inhibition | >30 |
It has also been noted that some indolo[2,3-b]quinoline derivatives can reduce nitric oxide generation, a key inflammatory mediator. nih.gov
In Vitro Antiviral Activity
Furoquinoline scaffolds are found in naturally occurring alkaloids that are known to possess a range of biological activities, including antiviral properties. However, specific studies detailing the in vitro antiviral activity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine and its direct analogues against specific viruses such as influenza or herpes simplex virus are not widely available in the current body of scientific literature. While the broader quinoline class of compounds has been a source of interest for the development of antiviral agents, dedicated research on the antiviral spectrum of this particular subgroup of furoquinolines is needed.
Advanced Applications and Emerging Research Directions for 2,3 Dihydrofuro 2,3 B Quinolin 4 Amine
Catalytic Applications in Organic Transformations
The inherent electronic properties and structural features of the quinoline (B57606) nucleus make its derivatives promising candidates for catalysis. While research specifically detailing 2,3-Dihydrofuro[2,3-b]quinolin-4-amine as a catalyst is still emerging, the broader class of quinoline derivatives has demonstrated significant potential in various organic transformations.
One key area of application is in oxidation catalysis. Studies have shown that complexes formed between quinoline-based compounds and copper salts can effectively catalyze the oxidation of catechol to o-quinone. mdpi.com This process is vital in both biological systems and industrial applications. The catalytic activity is influenced by the chemical structure of the quinoline ligand and the nature of the copper salt used, with copper(II) acetate (B1210297) often showing higher efficacy. mdpi.com For instance, 2-chloroquinoline-3-carbohydrazide (B12847495) has been identified as a particularly effective ligand in these copper-catalyzed oxidations. mdpi.com The assembly of the quinoline ligand with the metal salt is crucial, as the individual components show little to no catalytic activity on their own. mdpi.com This suggests that furo[2,3-b]quinoline (B11916999) derivatives, with their specific steric and electronic profiles, could be tailored to create highly efficient and selective catalysts for similar oxidation reactions.
The development of quinoline-based catalysts aligns with the broader push for greener and more sustainable chemical processes. researchgate.net Their potential use in facilitating reactions under milder conditions and with higher selectivity is an active area of investigation.
Chemosensing Applications in Molecular Detection
The unique photophysical properties and strong chelating abilities of quinoline derivatives make them excellent platforms for the development of chemosensors for detecting various ions. nih.gov These sensors often operate via fluorescence mechanisms, such as Photoinduced Electron Transfer (PET) or Intermolecular Charge Transfer (ICT), providing high sensitivity and selectivity. researchgate.net
Furo[2,3-b]quinoline-based structures are being explored for their ability to detect specific metal cations and anions. For example, quinoline-based ligands have been synthesized that act as selective "turn-off" fluorescence chemosensors for copper ions (Cu²⁺) in aqueous samples, achieving detection at the nanomolar scale. asianpubs.org Similarly, quinoline-based thiosemicarbazones have been designed for the colorimetric detection of fluoride (B91410) (F⁻) and cyanide (CN⁻) ions, which are highly toxic and environmentally significant. nih.gov The interaction between the quinoline sensor and the target ion alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence or color. nih.govresearchgate.net
The design of these chemosensors is highly modular, allowing for the functionalization of the furo[2,3-b]quinoline scaffold to target a wide array of analytes. The goal is to develop sensors that are not only sensitive and selective but also capable of operating in complex biological and environmental media. nih.gov
Table 1: Examples of Quinoline-Based Chemosensors This table is generated based on data from the text. It is for illustrative purposes.
| Sensor Base | Target Analyte(s) | Detection Method | Key Feature |
|---|---|---|---|
| Quinoline-L-valine derivatives | Cu²⁺ | Fluorescence Turn-Off | Nanomolar sensitivity in water |
| Quinoline thiosemicarbazones | F⁻, CN⁻ | Colorimetric | Fast response time (2 seconds) |
| 8-Hydroxyquinoline | Zn²⁺ | Fluorescence | High selectivity over Ca²⁺ and Mg²⁺ |
Development of Neuroprotective Agents Based on Furo[2,3-b]quinoline Scaffold
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathological processes, including oxidative stress and cholinergic deficits. semanticscholar.orgbohrium.comwalshmedicalmedia.com The furo[2,3-b]quinoline scaffold has emerged as a promising framework for designing multifunctional agents to combat these conditions. nih.govnih.gov
A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). walshmedicalmedia.com By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which is a key therapeutic approach for Alzheimer's disease. walshmedicalmedia.com Furoquinoline alkaloids have shown potential as acetylcholinesterase inhibitors. nih.gov
Furthermore, the antioxidant properties of quinoline derivatives are crucial for their neuroprotective effects. semanticscholar.orgnih.gov The brain is particularly vulnerable to oxidative stress, which contributes to neuronal damage in neurodegenerative diseases. bohrium.com Quinoline-based compounds can act as radical scavengers, protecting against this damage. semanticscholar.org Molecular docking simulations have been used to predict the ability of quinoline derivatives to inhibit other key enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B). nih.gov The development of these multi-target agents represents a significant advancement in the search for effective treatments for these debilitating diseases. mdpi.com
Future Directions in the Design of Novel Therapeutic Agents
Beyond neuroprotection, the furo[2,3-b]quinoline scaffold is a cornerstone in the design of novel therapeutic agents, particularly in oncology. nih.govresearchgate.netrsc.org Researchers are actively designing and synthesizing new derivatives to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com
A significant area of focus is the development of anti-cancer agents. Novel furo[2,3-b]quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. nih.govresearchgate.netnih.gov One key mechanism of action is the inhibition of DNA topoisomerase II, an enzyme essential for cell proliferation. nih.govnih.gov By targeting this enzyme, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.govresearchgate.net For example, derivatives with substitutions at the C4-position of the furo[2,3-b]quinoline ring have shown significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values in the low micromolar range, while exhibiting lower toxicity to normal cells. nih.govresearchgate.net
Other research has focused on designing quinoline-based inhibitors that dually target key signaling proteins like EGFR (Epidermal Growth Factor Receptor) and HER-2, which are often overexpressed in solid tumors. nih.govrsc.org This multi-target approach is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov
Table 2: Selected Furo[2,3-b]quinoline Derivatives with Anticancer Activity This table is generated based on data from the text. It is for illustrative purposes.
| Compound ID | Target Cell Lines | Proposed Mechanism | IC₅₀ Range (μM) |
|---|---|---|---|
| Compound 10c | HCT-116, MCF-7, U2OS, A549 | Cytotoxicity | 4.32 - 24.96 |
| Compound I7 | MDA-MB-231, MCF-7 | Topoisomerase II Inhibition | 5.60 - 26.24 |
Methodological Innovations in Synthesis and Characterization
The exploration of novel applications for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine and its analogues is intrinsically linked to advancements in their synthesis and characterization. researchgate.net A variety of synthetic strategies have been developed to construct the furo[2,3-b]quinoline core and introduce functional diversity.
Classic methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, remain a straightforward approach to the quinoline ring system. researchgate.net More advanced techniques are also being employed. For instance, a palladium/copper-catalyzed carbonylation of α-aminoaryl-tethered compounds has been developed for the synthesis of furoquinoline derivatives. researchgate.net Microwave-assisted conditions have been used to accelerate reactions such as the Claisen rearrangement, a key step in certain synthetic routes. These modern methods often provide higher yields, shorter reaction times, and access to a wider range of derivatives. researchgate.netnih.gov
The structural confirmation of these newly synthesized compounds relies on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for elucidating the precise molecular structure, while Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is used to confirm the molecular weight. nih.govresearchgate.net
Interdisciplinary Research Frontiers for Furo[2,3-b]quinoline Chemistry
The future of furo[2,3-b]quinoline chemistry lies at the intersection of multiple scientific disciplines. The journey from rational drug design to clinical application requires a collaborative effort between synthetic organic chemists, medicinal chemists, molecular biologists, and pharmacologists. researchgate.netmdpi.com
In materials science, the development of advanced chemosensors requires expertise in supramolecular chemistry, photophysics, and analytical chemistry to create devices for real-world applications in environmental monitoring and medical diagnostics. asianpubs.org In catalysis, the principles of organometallic chemistry and reaction engineering are being applied to design novel furo[2,3-b]quinoline-based catalysts for efficient and sustainable chemical manufacturing.
Furthermore, the field is benefiting from computational chemistry and molecular modeling, which are used to predict the binding interactions of these molecules with biological targets, rationalize structure-activity relationships (SAR), and guide the design of new compounds with enhanced properties. nih.govnih.gov As our understanding of the chemical and biological properties of the furo[2,3-b]quinoline scaffold deepens, its potential to address significant challenges in medicine and technology will continue to expand, opening up new frontiers for interdisciplinary research.
Q & A
Q. What are the primary synthetic routes for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via palladium-catalyzed tandem cyclization of o-alkynylanilines with isocyanides, which triggers intramolecular nucleopalladation to form the fused quinoline core . Key factors include:
Q. How is the structural integrity of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine validated experimentally?
Characterization relies on:
- ¹H NMR : Distinct signals for the dihydrofuran ring (δ 3.5–4.2 ppm) and aromatic protons (δ 6.7–8.1 ppm) .
- Melting point : Derivatives like N-tert-butyl-2,3-dihydrofuro[3,2-c]quinolin-4-amine exhibit sharp melting points (e.g., 252–255°C), confirming crystallinity .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., 186.22 g/mol for C₁₁H₁₀N₂O) .
Advanced Research Questions
Q. How do substituents on the quinoline core influence acetylcholinesterase (AChE) inhibition?
Studies on tacrine analogues reveal that:
- Electron-donating groups (e.g., -OCH₃ at position 6) enhance AChE binding affinity (IC₅₀ < 50 nM) .
- Bulkier substituents (e.g., adamantyl) improve selectivity for AChE over butyrylcholinesterase (BuChE) by occupying hydrophobic pockets .
- Data contradiction : Some derivatives show reduced activity despite favorable substituents, likely due to steric hindrance or solubility issues .
Q. What strategies address low aqueous solubility of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine derivatives in pharmacological assays?
- Structural modifications : Introducing polar groups (e.g., -OH, -NH₂) at position 4 increases solubility without compromising AChE affinity .
- Co-solvents : Use of DMSO (≤1% v/v) maintains compound stability in in vitro assays .
- Prodrug approaches : Esterification of hydroxyl groups improves bioavailability in in vivo models .
Q. How can computational methods predict multi-target activity for neurodegenerative disease applications?
- Molecular docking : Quinoline derivatives are docked into AChE (PDB: 1ACJ) and NMDA receptors (PDB: 5I57) to identify dual-binding motifs .
- QSAR models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² = 0.89) .
- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., logP < 3.5 favors CNS uptake) .
Analytical and Methodological Challenges
Q. How are stereochemical outcomes controlled during synthesis of chiral dihydrofuroquinoline derivatives?
- Chiral catalysts : Rhodium complexes with (R)-BINAP ligands achieve enantiomeric excess (ee) >90% for dihydrofuran ring formation .
- Supramolecular templates : Hydrogen-bonding auxiliaries enforce planar transition states, as demonstrated in enantioselective syntheses of 2,3-dihydrofuro[2,3-b]quinolines .
Q. What analytical techniques resolve discrepancies in biological activity between structural analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
